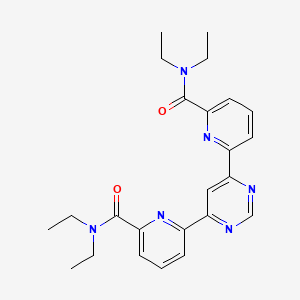
2-Pyridinecarboxamide, 6,6'-(4,6-pyrimidinediyl)bis[N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] is a complex organic compound that belongs to the class of pyridinecarboxamides. This compound is known for its unique structure, which includes a pyrimidine ring linked to two pyridinecarboxamide groups. It is often used in various scientific research applications due to its ability to form stable complexes with transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] typically involves the condensation of pyridine-2,6-dicarboxylic acid with N,N-diethylamine in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine or pyrimidine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridinecarboxamides with altered functional groups.
Scientific Research Applications
2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] is widely used in scientific research due to its versatility and stability. Some of its applications include:
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] involves its ability to coordinate with metal ions through its pyridine and pyrimidine nitrogen atoms. This coordination can influence various molecular targets and pathways, leading to its observed effects in different applications. The exact pathways depend on the specific context in which the compound is used, such as its interaction with enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarboxamide: A simpler analog with similar coordination properties but lacking the pyrimidine ring.
2,6-Pyridinedicarbonyl dichloride: Used as a precursor in the synthesis of various pyridine derivatives.
2,6-Pyridinedimethanol: Another related compound with different functional groups that can be used in similar applications.
Uniqueness
What sets 2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] apart is its unique structure that combines the properties of both pyridine and pyrimidine rings. This dual functionality allows it to form more complex and stable metal complexes, making it highly valuable in coordination chemistry and related fields .
Properties
CAS No. |
679786-74-4 |
|---|---|
Molecular Formula |
C24H28N6O2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
6-[6-[6-(diethylcarbamoyl)pyridin-2-yl]pyrimidin-4-yl]-N,N-diethylpyridine-2-carboxamide |
InChI |
InChI=1S/C24H28N6O2/c1-5-29(6-2)23(31)19-13-9-11-17(27-19)21-15-22(26-16-25-21)18-12-10-14-20(28-18)24(32)30(7-3)8-4/h9-16H,5-8H2,1-4H3 |
InChI Key |
LRWHISIPHTZUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=N1)C2=CC(=NC=N2)C3=NC(=CC=C3)C(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde](/img/structure/B12523715.png)
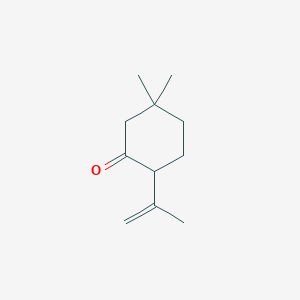




![2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline](/img/structure/B12523775.png)
![5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12523785.png)
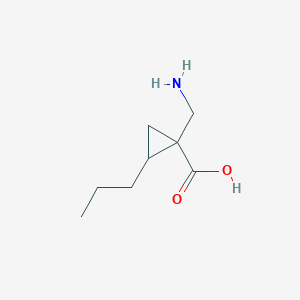
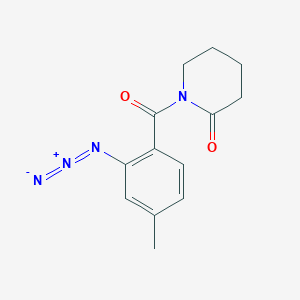
![2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12523808.png)
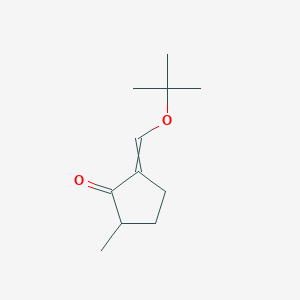

![[4-(1-Methylcyclopentyl)cyclohexyl]benzene](/img/structure/B12523840.png)
